Product packaging for 3-chloro-4-iodo-N-methylaniline(Cat. No.:)

3-chloro-4-iodo-N-methylaniline

Cat. No.: B12456015
M. Wt: 267.49 g/mol
InChI Key: KGDWAYMTSHDGTB-UHFFFAOYSA-N
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Description

3-chloro-4-iodo-N-methylaniline is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClIN B12456015 3-chloro-4-iodo-N-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

3-chloro-4-iodo-N-methylaniline

InChI

InChI=1S/C7H7ClIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

KGDWAYMTSHDGTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)I)Cl

Origin of Product

United States

Contextualization Within Contemporary Halogenated Aromatic Amine Research

Halogenated aromatic amines are foundational components in the synthesis of a vast array of industrially significant products. Their utility stems from the unique electronic properties imparted by halogen substituents and the capacity of the carbon-halogen bond to participate in a wide range of chemical transformations. In contemporary research, there is a significant focus on creating poly-functionalized aromatic systems where different halogens can act as orthogonal synthetic handles.

Aromatic amines, compounds containing an amino group attached to an aromatic ring, are prevalent in pharmaceuticals, dyes, and polymers. The introduction of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making halogenated anilines a common feature in drug discovery. Indeed, a significant number of FDA-approved drugs contain halogen atoms. researchgate.netgoogle.com

The compound 3-chloro-4-iodo-N-methylaniline is a quintessential example of a di-halogenated N-alkylated aniline (B41778). The presence of both chlorine and iodine on the same aromatic ring is of particular interest. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, especially in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization, where the iodine can be replaced while leaving the chlorine atom intact for a subsequent, different chemical transformation. This tiered reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecules from a single, versatile starting material.

Significance of 3 Chloro 4 Iodo N Methylaniline As a Versatile Synthetic Intermediate

The synthetic utility of 3-chloro-4-iodo-N-methylaniline lies in its potential as a multi-functional building block. Each component of the molecule—the N-methyl group, the chloro substituent, and the iodo substituent—offers a distinct site for chemical modification. While specific research focusing exclusively on this compound is not widespread, its significance can be inferred from the extensive chemistry of its constituent parts.

The primary value of this intermediate is derived from the differential reactivity of its two halogen atoms in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental tools in modern synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.govrsc.orgnih.gov These reactions typically proceed much more readily with aryl iodides than with aryl chlorides. acs.org A chemist could, for example, perform a Suzuki coupling at the C-I bond to introduce a new aryl or alkyl group, and then, under different catalytic conditions (often using nickel catalysts or more specialized palladium-ligand systems), perform a second coupling reaction at the C-Cl bond. nih.govacs.orgacs.orgrsc.org This stepwise approach provides a reliable pathway to complex, unsymmetrically substituted aniline (B41778) derivatives.

The N-methylaniline core is also a key feature. The N-methyl group influences the electronic properties and steric environment of the amine. Furthermore, the synthesis of the N-methyl group itself from the parent primary amine, 3-chloro-4-iodoaniline (B146847), can be achieved through various modern and sustainable methods. echemi.com

Table 1: Physicochemical Properties of 3-chloro-4-iodoaniline This table displays properties for the parent primary amine, 3-chloro-4-iodoaniline, a direct precursor to the title compound.

PropertyValueSource(s)
CAS Number 135050-44-1 sigmaaldrich.com
Molecular Formula C₆H₅ClIN sigmaaldrich.com
Molecular Weight 253.47 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 65-70 °C sigmaaldrich.com
Assay 97% sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Overview of Academic Research Trajectories in Aryl Halide Functionalization and N Alkylated Aniline Chemistry

Directed Halogenation Approaches for Aniline Derivatives

The high reactivity of the aniline ring towards electrophilic substitution makes regioselective halogenation a significant synthetic challenge. The powerful activating, ortho-, para-directing nature of the amino group often leads to multiple substitutions and a mixture of isomers. chemistrysteps.comlibretexts.org

To overcome the inherent overreactivity of anilines, a common strategy involves the temporary conversion of the amino group into an amide, such as an acetanilide. libretexts.org This attenuates the activating effect of the substituent, allowing for more controlled, monofunctionalization, typically at the para-position, due to the steric hindrance of the acetyl group. chemistrysteps.com After halogenation, the acetyl group can be removed via hydrolysis to restore the amine. libretexts.org

Direct halogenation of unprotected anilines with high regioselectivity is also possible under specific conditions.

Chlorination : The use of copper(II) chloride (CuCl₂) has been shown to be an effective reagent for the para-chlorination of unprotected anilines. nih.gov Performing the reaction in ionic liquids as solvents can achieve high yields and high regioselectivity for para-substitution under mild conditions (e.g., 40 °C), avoiding the need for supplementary oxygen or gaseous HCl. nih.gov

Table 1: Para-Chlorination of Aniline Analogues using CuCl₂ in an Ionic Liquid All reactions were carried out with 3 equivalents of CuCl₂ at 40 °C in 1-hexyl-3-methylimidazolium (B1224943) chloride.

Substrate (Aniline Analogue)Isolated Yield (%)
Aniline91
2-Methylaniline85
3-Methylaniline90
N-Methylaniline88

Data sourced from nih.gov

Iodination : Due to the lower reactivity of iodine, more reactive iodinating agents or specific catalytic systems are often required. libretexts.org Iodine monochloride (ICl) is a more electrophilic iodine source that can effectively iodinate moderately activated rings. libretexts.org A highly regioselective method for the iodination of chlorinated aromatic compounds involves using molecular iodine in conjunction with silver salts that possess non-coordinating anions, such as Ag₂SO₄, AgBF₄, or AgSbF₆. uky.edunih.gov For anilines with a 3,5-dichloro substitution pattern, these systems preferentially yield the para-iodinated product. nih.gov The choice of solvent is also critical; for instance, using acetonitrile (B52724) can significantly improve para-regioselectivity compared to hexane. uky.edu

The synthesis of a molecule like this compound logically proceeds via a precursor such as 3-chloro-4-iodoaniline (B146847). This precursor would be synthesized through a sequential halogenation process. A plausible route involves the regioselective iodination of 3-chloroaniline (B41212). The chloro-substituent at the meta-position directs electrophilic attack to the ortho- and para-positions. The amino group is a powerful para-director, meaning the incoming iodine atom is strongly directed to the C4 position.

The synthesis of 3-chloro-4-iodoaniline can be accomplished by reacting 3-chloroaniline with molecular iodine in the presence of a catalyst system like SO₄²⁻/CexZr₁-xO₂ and a stabilizer such as PEG-400 at elevated temperatures (e.g., 80°C). The amino group activates the ring, directing the electrophilic iodination to the para position (C4).

Synthesis of N-Methylated Aromatic Amines

Mono-N-methylation of primary aromatic amines is often complicated by overmethylation, which produces the corresponding N,N-dimethylaniline. acs.org This is a consequence of the N-methylated secondary amine being more nucleophilic than the primary amine starting material. acs.org Several techniques have been developed to achieve selective mono-methylation.

Reductive amination is a highly effective and widely used method for the N-alkylation of amines, as it avoids the problem of multiple alkylations. masterorganicchemistry.com The process involves the reaction of a primary amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com

For N-methylation, formaldehyde (B43269) is the required C1 source, often used in the form of its polymer, paraformaldehyde. nih.gov A key advantage of this method is the use of reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Borohydride Reagents : Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is not strong enough to reduce aldehydes but will readily reduce the iminium ion that forms at a pH of 4-5. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another common alternative. masterorganicchemistry.com

Catalytic Hydrogenation : Various catalytic systems can also be employed. For instance, Raney Ni has been used to catalyze the N-methylation of amines with paraformaldehyde and hydrogen gas (H₂), although this may require high temperatures (100–180 °C). nih.gov More recently, copper hydride (CuH) catalysts have been developed for the N-methylation of aromatic and aliphatic amines using paraformaldehyde under milder conditions. nih.gov

Direct alkylation of anilines can be achieved with greater control using specific reagents and catalysts that favor mono-methylation. Methanol is an inexpensive and environmentally benign C1 source for N-methylation reactions. researchgate.net

This transformation is typically carried out at elevated temperatures over various catalysts. wikipedia.org

Heterogeneous Catalysts : Tin-containing MFI-type zeolites (Sn-MFI) have been studied for the vapor-phase methylation of aniline with methanol. researchgate.net The selectivity towards N-methylaniline versus N,N-dimethylaniline can be controlled by modulating reaction conditions like temperature and contact time. researchgate.net

Homogeneous Catalysts : Ruthenium complexes have proven to be effective catalysts for the N-methylation of anilines using methanol, often requiring a base to facilitate the reaction. nih.gov For example, the (DPEPhos)RuCl₂PPh₃ complex, in the presence of a weak base like Cs₂CO₃, can catalyze the N-methylation of various substituted anilines in high yields. nih.gov

Copper-Based Catalysts : Industrially, N-methylaniline can be produced by reacting aniline with methanol in the presence of a copper-chromium catalyst, which provides high selectivity for the mono-methylated product. google.com

Table 2: Ru-Catalyzed N-Methylation of Aniline Derivatives with Methanol Reaction conditions: Aniline derivative (1 mmol), Cs₂CO₃ (0.5 equiv), MeOH (1 mL), (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %), 140 °C, 12 h.

Substrate (Aniline Derivative)ProductYield (%)
AnilineN-Methylaniline95
4-Fluoroaniline4-Fluoro-N-methylaniline97
4-Chloroaniline4-Chloro-N-methylaniline96
4-Bromoaniline4-Bromo-N-methylaniline95
4-Methoxyaniline4-Methoxy-N-methylaniline96

Data sourced from nih.gov

Advanced Catalytic Routes for Aromatic C-N Bond Formation

Beyond modifying an existing aniline precursor, advanced catalytic methods can construct the aromatic C-N bond directly. These strategies offer alternative synthetic pathways to N-methylated anilines.

One of the most powerful methods for forming C(sp²)-N bonds is the transition-metal-catalyzed cross-coupling of an aryl electrophile (e.g., an aryl halide) with an amine. nih.gov Palladium-catalyzed reactions are frequently employed for coupling aryl halides with primary or secondary amines, including methylamine, to furnish N-methylated aniline derivatives. nih.govoup.com

More novel, transition-metal-free approaches have also been developed. One such method allows for the selective synthesis of mono-N-methyl aromatic amines from aromatic nitroso compounds. The reaction of a nitrosoarene with methylboronic acid, promoted by triethylphosphite, efficiently yields the N-methylarylamine without overmethylation. acs.orgnih.gov This reaction is rapid, occurring at room temperature without the need for anhydrous conditions or strong bases. acs.org

Furthermore, the field of C-N bond formation is continually evolving with the development of photo- and electrochemical methods. These techniques utilize radical-based pathways to forge C-N bonds, often from unfunctionalized C-H bonds and N-H bonds, representing a highly atom-economical approach. nih.gov Nickel-hydride catalysis is another emerging area, enabling hydroamination reactions where an N-H bond is added across an unsaturated C-C bond, providing new routes to nitrogen-containing molecules. rsc.org

Transition Metal-Mediated N-Arylation Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. Transition metal-mediated reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines due to their broad substrate scope and functional group tolerance. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps. acsgcipr.orgnih.gov It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. acsgcipr.org This is followed by coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, regenerates the Pd(0) catalyst, and allows the cycle to continue. nih.govyoutube.com

For the synthesis of N-methylated anilines, this methodology can be applied by coupling an appropriate aryl halide with methylamine. Alternatively, ammonia (B1221849) equivalents can be used, followed by a subsequent methylation step. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially when dealing with challenging substrates like dihalogenated anilines. acsgcipr.org Both palladium and copper catalyst systems have been developed for N-arylation, though palladium-based systems are more common due to their higher reactivity and broader applicability. mdpi.comsigmaaldrich.com

Table 1: Key Components in Buchwald-Hartwig Amination

Component Role in Reaction Common Examples
Catalyst Precursor Source of active Pd(0) catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the catalyst, influences reactivity and selectivity PPh₃, BINAP, Sterically hindered phosphines (e.g., XPhos)
Base Deprotonates the amine, facilitates reductive elimination NaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl Halide Aryl group source Aryl iodides, bromides, chlorides, and triflates

| Amine | Nitrogen nucleophile | Primary amines, secondary amines, ammonia equivalents |

Ligand Design and Catalyst Optimization in Cross-Coupling Methodologies

The evolution of the Buchwald-Hartwig amination is largely a story of ligand development. The initial catalyst systems had limited scope, but the introduction of new ligands dramatically expanded the range of possible transformations. wikipedia.org The design of these ligands is critical for tuning the catalyst's activity and stability, allowing for the coupling of less reactive aryl chlorides and sterically hindered substrates under milder conditions. acsgcipr.org

Early generations of catalysts often utilized simple phosphine ligands like triphenylphosphine (B44618) (PPh₃). However, the development of bidentate phosphine ligands such as BINAP and DPPF marked a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org More recently, the focus has shifted to sterically hindered, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos). These bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst species, leading to higher turnover numbers and efficiency. organic-chemistry.orgresearchgate.net

Catalyst optimization involves the careful selection of the palladium precursor, ligand, base, and solvent to maximize the yield and selectivity of the desired product. sigmaaldrich.com For instance, the choice of base can significantly influence the reaction rate and outcome. acsgcipr.org The development of pre-formed catalyst systems, where the palladium and ligand are already complexed, offers advantages in terms of air stability and ease of use. organic-chemistry.org This continuous refinement has made cross-coupling a highly reliable and versatile tool for C-N bond formation. researchgate.net

Table 2: Evolution of Ligand Design in Palladium-Catalyzed N-Arylation

Ligand Generation Ligand Type Key Features Impact on Reaction Scope
First Generation Simple Monodentate Phosphines (e.g., P(o-tolyl)₃) Basic, readily available ligands. Limited to aryl iodides and bromides with secondary amines.
Second Generation Bidentate Phosphines (e.g., BINAP, DPPF) Form stable chelates with palladium. wikipedia.org Enabled the reliable coupling of primary amines. wikipedia.org

| Third/Fourth Generation | Sterically Hindered Biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich, promoting reductive elimination. acsgcipr.org | Allows for coupling of aryl chlorides and hindered substrates under mild conditions. organic-chemistry.orgacsgcipr.org |

Chemo- and Regioselective Functionalization of Analogous Halogenated Anilines

The synthesis of polysubstituted aromatics like this compound often requires the selective functionalization of a precursor molecule containing multiple reactive sites. In the case of dihalogenated anilines, such as 3-chloro-4-iodoaniline, the different reactivities of the carbon-halogen bonds can be exploited to achieve chemoselectivity.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. This predictable reactivity difference allows for selective reactions at the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations. For example, a Suzuki or Sonogashira coupling could be performed selectively at the C-4 position (iodine) of 3-chloro-4-iodoaniline. The resulting 3-chloro-4-substituted aniline could then undergo a second cross-coupling reaction at the C-3 position (chlorine), typically under more forcing conditions or with a more specialized catalyst system.

The regioselective introduction of halogens onto an aniline ring is another critical aspect. Direct halogenation of anilines can sometimes lead to mixtures of isomers. organic-chemistry.org However, methods using N-halosuccinimides or other specific halogenating agents, sometimes in fluorinated solvents or with catalytic control, can provide high regioselectivity. organic-chemistry.orgacs.org For instance, the iodination of 3-chloroaniline can be directed to the para position to yield 3-chloro-4-iodoaniline. chemicalbook.com These selective halogenation and cross-coupling strategies are powerful tools for the controlled, stepwise construction of complex, multi-functionalized aromatic molecules. organic-chemistry.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-chloro-4-iodoaniline
Methylamine
Triphenylphosphine (PPh₃)
BINAP
DPPF
SPhos
XPhos
3-chloroaniline
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Sodium tert-butoxide (NaOt-Bu)
Potassium carbonate (K₂CO₃)

Comprehensive Analysis of Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The susceptibility of this compound to electrophilic attack is primarily controlled by the directing effects of its substituents. The N-methylamino group is a potent activating group, donating electron density to the aromatic ring through resonance. byjus.com This effect significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609). byjus.com Conversely, the chlorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effect. youtube.comlibretexts.org However, they also possess lone pairs of electrons that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org

In this compound, the directing effects of the substituents are as follows:

N-methylamino group (-NHMe): Strongly activating and ortho-, para-directing.

Chloro group (-Cl): Deactivating and ortho-, para-directing. youtube.com

Iodo group (-I): Deactivating and ortho-, para-directing.

The positions ortho to the powerful N-methylamino group (C2 and C6) are the most activated and, therefore, the most likely sites for electrophilic attack. The position para to the N-methylamino group is occupied by the iodine atom. The directing effects of the chloro and iodo groups are weaker than that of the N-methylamino group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile and a good leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the N-methylamino group is electron-donating, which deactivates the ring for SNAr. While the chloro and iodo groups are electron-withdrawing, their effect is not as strong as that of nitro groups, which are commonly found in substrates that readily undergo SNAr. libretexts.org

However, under forcing conditions with a strong nucleophile, substitution could potentially occur. Both chlorine and iodine can act as leaving groups. Generally, the ease of displacement of halogens in SNAr reactions follows the order I > Br > Cl > F, which is related to their ability to stabilize a negative charge. In this case, the iodine atom would be the better leaving group. The reaction would proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com The stability of this intermediate is crucial, and the presence of only moderately electron-withdrawing halogens and a strong electron-donating amino group makes this pathway less favorable compared to electrophilic substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/Reaction Predicted Major Product(s) Rationale
Br₂/FeBr₃ (Bromination) 2-Bromo-3-chloro-4-iodo-N-methylaniline and 6-Bromo-3-chloro-4-iodo-N-methylaniline The strong activating and ortho-, para-directing N-methylamino group dominates, directing substitution to the available ortho positions (C2 and C6).
HNO₃/H₂SO₄ (Nitration) 2-Nitro-3-chloro-4-iodo-N-methylaniline and 6-Nitro-3-chloro-4-iodo-N-methylaniline Similar to bromination, the powerful directing effect of the -NHMe group controls the regiochemical outcome.
SO₃/H₂SO₄ (Sulfonation) 2-Sulfonyl-3-chloro-4-iodo-N-methylaniline and 6-Sulfonyl-3-chloro-4-iodo-N-methylaniline The sulfonation will also be directed by the N-methylamino group to the activated ortho positions.

Investigation of Carbon-Halogen Bond Activation Mechanisms

The presence of two different carbon-halogen bonds (C-Cl and C-I) in this compound allows for selective activation, which is a cornerstone of modern synthetic chemistry. The activation of these bonds is often the first step in cross-coupling reactions and can proceed through various mechanisms.

Single Electron Transfer (SET) is a fundamental process where a single electron is transferred from a donor to an acceptor molecule. In the context of aryl halides, SET can initiate radical reactions. nih.gov A reductant can transfer an electron to the aryl halide, forming a radical anion. This intermediate can then fragment, cleaving the carbon-halogen bond to generate an aryl radical and a halide anion.

The likelihood of this process depends on the reduction potential of the aryl halide. Aryl iodides are more easily reduced than aryl chlorides, making the C-I bond more susceptible to activation via SET. This process can be initiated by various means, including photochemical or electrochemical methods, or by using strong chemical reductants. nih.gov The resulting aryl radical can then participate in a variety of transformations, such as C-C bond formation. numberanalytics.com

While transition metals are common for C-X activation, organic molecules can also act as promoters or catalysts. For instance, certain organic dyes in photoredox catalysis can be excited by visible light and then act as either electron donors or acceptors to initiate SET processes with aryl halides. sigmaaldrich.com

Furthermore, mechanochemical methods, where mechanical force is used to induce reactions, have been shown to facilitate SET from a reduced organic hydrocarbon to activate aryl halides in the solid state, even in the absence of a transition metal catalyst. nih.gov These methods offer a more sustainable approach to C-X activation.

Cross-Coupling Reactions and Derivatization Strategies

The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature that can be exploited for selective functionalization using cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. wikipedia.org The general catalytic cycle for reactions like the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is typically the rate-determining step. The reactivity of aryl halides in this step generally follows the order I > Br > OTf > Cl. nih.govwenxuecity.com This significant difference in reactivity allows for selective cross-coupling at the more reactive C-I bond while leaving the C-Cl bond intact.

For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to proceed selectively at the C-4 position (the site of the iodo group). By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-arylated product. A subsequent, more forcing reaction could then be used to couple at the C-3 position if desired.

Table 2: Predicted Selective Suzuki-Miyaura Coupling of this compound

Coupling Partner Catalyst System Expected Major Product Rationale for Selectivity
Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O 3-Chloro-N-methyl-4-phenylaniline The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. nih.govwenxuecity.com
4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄, Dioxane 3-Chloro-4-(4-methoxyphenyl)-N-methylaniline The higher reactivity of the C-I bond allows for selective coupling, leaving the C-Cl bond available for subsequent transformations.

C-H activation is an emerging and powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. rsc.org In the case of this compound, there are two main types of C-H bonds that could be targeted: aromatic C-H bonds on the ring and aliphatic C-H bonds on the N-methyl group.

Transition metal catalysts, often palladium or rhodium, can selectively activate C-H bonds, typically with the aid of a directing group. youtube.com The N-methylamino group can act as a directing group, facilitating the activation of the ortho C-H bonds (C2 and C6). This would allow for the introduction of various functional groups at these positions.

Alternatively, the C-H bonds of the N-methyl group are also potential sites for functionalization. Iron-catalyzed cross-dehydrogenative coupling reactions have been developed for the α-C-H alkylation of N-methylanilines. nih.gov This type of reaction could be applied to this compound to introduce substituents on the methyl group.

Table 3: Potential C-H Activation Strategies for this compound

Targeted C-H Bond Catalyst/Reagent Type Potential Reaction Rationale
Aromatic C-H (C2/C6) Pd(OAc)₂, Directing Group Assistance C-H Arylation/Olefination The N-methylamino group can direct the palladium catalyst to the ortho C-H bonds for functionalization.
Aliphatic C-H (-CH₃) Iron Catalyst, Oxidant Cross-Dehydrogenative Coupling Iron catalysts can promote the selective functionalization of the C(sp³)-H bonds of the N-methyl group via a radical process. nih.gov

Mechanistic Studies of Aromatic Ring Transformations and Rearrangements

A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic studies detailing aromatic ring transformations and rearrangements for the compound this compound. Research focusing on the direct manipulation of the aromatic core of this specific molecule, or rearrangements involving its substituents, does not appear to be publicly documented.

In the absence of direct experimental data for this compound, a general understanding of the reactivity of substituted anilines can provide a hypothetical framework for potential, though unconfirmed, reaction pathways. The reactivity of the aromatic ring is dictated by the electronic nature of its substituents: the chloro, iodo, and N-methylamino groups.

The N-methylamino group is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. Conversely, the chloro and iodo substituents are deactivating groups due to their inductive electron-withdrawing effects, which decrease the ring's electron density. However, they are also ortho, para-directors for electrophilic substitution reactions due to resonance effects involving their lone pairs of electrons. The interplay of these activating and deactivating effects would determine the regioselectivity and feasibility of any potential aromatic transformation.

Rearrangement reactions in aromatic systems often proceed through carbocation intermediates. For instance, reactions like the Fries or Claisen rearrangements, which are typically observed in different classes of aromatic compounds, are not directly applicable to N-methylanilines without significant modification of the reaction conditions or the substrate itself. Other types of rearrangements, such as those involving nitrenium ions, could theoretically be explored, but such studies for this compound have not been reported.

Given the lack of specific research, any proposed mechanistic pathway for the aromatic ring transformation or rearrangement of this compound would be purely speculative. Detailed experimental and computational studies would be required to elucidate the actual chemical behavior of this compound under various reaction conditions.

Hypothetical Reactivity Data

The following table provides a hypothetical overview of the expected influence of each substituent on the aromatic ring's reactivity, based on general principles of organic chemistry. It is crucial to emphasize that this data is not derived from experimental studies on this compound.

SubstituentElectronic EffectExpected Influence on Aromatic Ring
-Cl Inductively withdrawing, weakly deactivatingDecreases overall ring reactivity towards electrophiles; ortho, para-directing.
-I Inductively withdrawing, weakly deactivatingDecreases overall ring reactivity towards electrophiles; ortho, para-directing.
-NHCH₃ Strongly activating through resonanceIncreases overall ring reactivity towards electrophiles; ortho, para-directing.

Advanced Spectroscopic and Supramolecular Characterization of 3 Chloro 4 Iodo N Methylaniline and Its Analogs

Vibrational Spectroscopy Applications (Fourier Transform Infrared, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 3-chloro-4-iodo-N-methylaniline. epequip.comeag.com These complementary methods provide a detailed fingerprint of the molecule's vibrational modes, allowing for the identification of functional groups and the characterization of the substituted aromatic system.

In substituted anilines, the vibrational frequencies of the amino group (N-H) and the aromatic ring are of particular interest. tsijournals.comnih.gov For this compound, the N-H stretching vibration is expected to appear as a characteristic band in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are anticipated in the 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹ regions, respectively.

A comparative analysis of the FT-IR and FT-Raman spectra is particularly insightful. While FT-IR spectroscopy is more sensitive to polar functional groups, FT-Raman spectroscopy excels in detecting vibrations of non-polar moieties, such as the C-C bonds within the aromatic ring. eag.com

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch 3300 - 3500 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, FT-Raman
Aliphatic C-H Stretch 2850 - 2975 FT-IR, FT-Raman
C=C Ring Stretch 1400 - 1600 FT-IR, FT-Raman
N-H Bending 1500 - 1650 FT-IR
C-N Stretch 1250 - 1350 FT-IR
C-I Stretch 485 - 600 FT-IR, FT-Raman
C-Cl Stretch 550 - 750 FT-IR, FT-Raman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and substitution pattern of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the N-methyl protons. Based on data from analogous compounds such as 3-chloro-N-methylaniline and 4-iodo-N-methylaniline, the N-methyl group (–CH₃) would likely appear as a singlet around 2.8-2.9 ppm. rsc.org The N-H proton would also produce a singlet, its chemical shift being sensitive to solvent and concentration. The aromatic region would display a more complex pattern due to the specific substitution. The proton at C2 (between the chloro and iodo substituents) would likely be a doublet, the proton at C6 would be a doublet, and the proton at C5 would appear as a doublet of doublets, with coupling constants reflecting their ortho and meta relationships.

The ¹³C NMR spectrum provides complementary information. The N-methyl carbon is expected around 30-31 ppm. rsc.org The aromatic carbons would resonate in the typical range of 110-150 ppm. The carbons directly attached to the electronegative halogen atoms (C3 and C4) would have their chemical shifts significantly influenced. The C-I bond would shift the C4 signal upfield (to a lower ppm value) due to the heavy atom effect, while the C-Cl bond would shift the C3 signal downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Assignment Predicted Chemical Shift (ppm) Multiplicity
¹H N-CH₃ ~2.8 - 2.9 Singlet
¹H N-H Variable Singlet (broad)
¹H Aromatic H ~6.5 - 7.8 Multiplets, Doublets
¹³C N-CH₃ ~30 - 31 Quartet (in ¹H-coupled)
¹³C Aromatic C ~110 - 150 Singlets, Doublets (in ¹H-coupled)

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry of this compound. Furthermore, it reveals how individual molecules pack together to form the crystal lattice, governed by various intermolecular forces.

While a specific crystal structure for this compound is not publicly available, analysis of related haloaniline structures provides significant insight. beilstein-journals.org The crystal structure would confirm the substitution pattern on the aniline (B41778) ring and provide precise measurements for the C-Cl and C-I bond lengths. The geometry around the nitrogen atom would also be determined, revealing its planarity or degree of pyramidalization. The packing arrangement would show the relative orientation of neighboring molecules, which is crucial for understanding the supramolecular interactions discussed in the following sections.

Supramolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the crystalline state is directed by a complex interplay of non-covalent interactions. For this compound, these interactions are dominated by hydrogen bonds and halogen bonds, which are fundamental tools in crystal engineering. beilstein-journals.orgnih.gov

Hydrogen bonds and halogen bonds are the primary directional forces that guide the self-assembly of haloaniline molecules. beilstein-journals.orgnih.gov

Hydrogen Bonding: The N-H group of the methylaniline moiety is a classic hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. In the crystal lattice, it is expected that N-H···N hydrogen bonds would form, linking molecules into chains or dimers.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov The strength of this interaction increases from chlorine to bromine to iodine. nih.gov The iodine atom in this compound is a potent halogen bond donor due to the presence of an electropositive region (a σ-hole) on its outer surface. It can form strong C-I···N or C-I···Cl halogen bonds with neighboring molecules, significantly influencing the crystal architecture. beilstein-journals.orgrsc.org The chlorine atom can also participate in weaker halogen bonds. The interplay and competition between hydrogen and halogen bonding dictate the final supramolecular structure. beilstein-journals.org

The ability of this compound to form strong halogen bonds makes it an excellent candidate for co-crystallization studies. Co-crystallization is a technique where two or more different molecules are combined in a single crystal lattice, held together by non-covalent interactions. nih.gov By selecting appropriate co-formers that are strong halogen bond acceptors (e.g., pyridines, N-oxides), it is possible to design and construct novel multicomponent supramolecular assemblies with tailored structures and properties. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a possibility. sjjc.edu.in Different polymorphs can arise from variations in crystallization conditions, leading to different packing arrangements and intermolecular interactions. Each polymorph would have distinct physical properties, and their study is critical in materials science and pharmaceuticals. Spectroscopic techniques like FT-IR and solid-state NMR, combined with SC-XRD, are essential for identifying and characterizing different polymorphic forms.

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Iodo N Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules like 3-chloro-4-iodo-N-methylaniline. DFT calculations can provide detailed information about the molecule's stability, reactivity, and spectroscopic properties.

For halogenated anilines, DFT studies, often using the B3LYP method with a suitable basis set like 6-31G(d), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The choice of basis set is critical, especially for molecules containing heavy atoms like iodine, where standard basis sets may be insufficient. youtube.com For instance, studies on similar molecules like 3-chloro-4-methyl aniline (B41778) have shown that the B3LYP method provides results superior to other approaches like Hartree-Fock for molecular vibrational problems. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps) and Electron Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

In aromatic compounds, the HOMO is often associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. mdpi.com For substituted anilines, the distribution of these orbitals and the energy gap are influenced by the nature and position of the substituents. For example, in a study of m-fluoroaniline and m-iodoaniline, DFT calculations were used to determine the HOMO and LUMO energy levels and other chemical reactivity descriptors. researchgate.net

The electron density distribution reveals how electrons are spread across the molecule, highlighting electron-rich and electron-poor regions. This distribution is key to predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of a Related Aniline Derivative (m-iodoaniline)

PropertyValue
HOMO Energy-5.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.7 eV
Note: This data is for m-iodoaniline and serves as an illustrative example of the types of parameters calculated in DFT studies. researchgate.net The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are prone to nucleophilic attack.

For halogenated compounds, MEP analysis can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. usu.edu This positive region can engage in halogen bonding, a type of non-covalent interaction. In the context of this compound, MEP mapping would identify the most likely sites for chemical reactions, such as electrophilic substitution on the aromatic ring or interactions involving the nitrogen and halogen atoms. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.gov These calculations can map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway.

For instance, in the iodination of aromatic compounds, theoretical calculations can model the formation of intermediate π- and σ-complexes and the transition states connecting them. researchgate.net Studies on the reaction of 4-methyl aniline with OH radicals have used methods like M06-2X and CCSD(T) to compute the reaction mechanism and kinetics, identifying the key products and their formation pathways. mdpi.com Such computational approaches could be applied to predict the outcomes and understand the mechanisms of reactions involving this compound, such as its synthesis via sequential halogenation or its participation in further chemical transformations.

Natural Bond Orbital (NBO) Analysis of Intramolecular and Intermolecular Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as second-order perturbation energies. materialsciencejournal.org These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

NBO analysis can identify key intramolecular charge transfer interactions, such as those from the lone pairs of nitrogen or halogen atoms to the antibonding orbitals of the aromatic ring. materialsciencejournal.org For example, in salicylanilide (B1680751) derivatives, NBO analysis has been used to study intramolecular bonding and the delocalization of unpaired electrons. materialsciencejournal.org This type of analysis for this compound would reveal the nature of the C-N, C-Cl, and C-I bonds and how the substituents influence the electronic structure of the aniline ring through these donor-acceptor interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Reactive Properties

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. nih.gov By simulating the motion of atoms over time, MD can explore the different conformations a molecule can adopt and the energy barriers between them.

Cheminformatics Approaches in Predicting Molecular and Crystal Properties

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. By leveraging large datasets of chemical information, cheminformatics models can predict various properties, including physical-chemical properties, biological activity, and toxicity.

For this compound, cheminformatics tools can be used to predict properties like its solubility, logP (a measure of lipophilicity), and potential biological targets. nih.govnih.gov These predictive models are often based on the molecule's structure and can provide rapid screening of its properties before more intensive experimental or computational studies are undertaken.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) establish mathematical models that correlate the chemical structure of a series of compounds with their reactivity in specific chemical reactions. ajgreenchem.com For a substituted aniline like this compound, QSRR models can be instrumental in predicting its reactivity in a variety of transformations, including electrophilic aromatic substitution, N-alkylation, and oxidation.

The development of a robust QSRR model for this purpose would begin with the compilation of a dataset of structurally related anilines with known experimental reactivity data. Subsequently, a comprehensive set of molecular descriptors—categorized as constitutional, topological, geometrical, and electronic—would be calculated for each compound in the dataset. Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between these descriptors and the observed reactivity can be established and rigorously validated. ajgreenchem.com

For this compound, descriptors that are likely to have a significant influence on its reactivity include electronic descriptors like Hammett constants, steric descriptors to account for the bulk of the substituents, and quantum chemical descriptors such as the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO). By inserting the calculated descriptors for this compound into a validated QSRR model, its reactivity can be predicted without the need for extensive experimental work.

Table 2: Hypothetical Data for a QSRR Model of Substituted Aniline Reactivity

Compoundlog k (experimental)Hammett σ (para)Taft Eₛ (ortho)HOMO Energy (eV)
Aniline-2.50.000.00-5.10
4-Chloroaniline-3.10.230.00-5.25
4-Iodoaniline-3.00.280.00-5.20
N-methylaniline-2.2-0.48-0.51-4.95
This compound Predicted ~0.61 -0.51 ~-5.30

Thermochemical and Kinetic Modeling of Compound Stability and Reactivity

Thermochemical and kinetic modeling offers a fundamental understanding of a compound's stability and the mechanisms of its reactions. For this compound, these models can predict its standard enthalpy of formation, the energy required to break its chemical bonds, and the energy barriers for various decomposition or transformation pathways.

Thermochemical Modeling: Through the use of high-level computational thermochemistry methods, accurate thermochemical properties can be calculated. The standard enthalpy of formation (ΔfH°) of this compound, for instance, can be determined using isodesmic reactions, which helps in minimizing computational errors. The calculation of bond dissociation energies (BDEs) for the C-I, C-Cl, C-N, and N-H bonds provides a measure of the relative stability of different parts of the molecule. It is anticipated that the C-I bond would be the most susceptible to cleavage.

Table 3: Hypothetical Thermochemical Data for this compound

PropertyHypothetical Calculated ValueSignificance
Standard Enthalpy of Formation (ΔfH°)+85 kJ/molIndicates the thermodynamic stability of the compound relative to its constituent elements.
C-I Bond Dissociation Energy230 kJ/molSuggests this is the most labile bond in the molecule.
C-Cl Bond Dissociation Energy380 kJ/molA significantly stronger bond compared to the C-I bond.
C-N Bond Dissociation Energy310 kJ/molIndicates the strength of the bond connecting the aniline moiety to the methyl group.

Kinetic Modeling: Kinetic modeling is centered on the rates of chemical reactions. By combining Transition State Theory (TST) with quantum chemical calculations, the activation energies and rate constants for potential reactions of this compound can be elucidated. This allows for the mapping of reaction energy profiles, identification of the most favorable reaction pathways, and determination of the rate-limiting steps. Such insights are invaluable for assessing the compound's stability, predicting its behavior under various conditions, and designing efficient and safe synthetic protocols.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The non-methylated parent compound, 3-chloro-4-iodoaniline (B146847), is recognized as a crucial intermediate for building more complex molecular structures. The presence of halogen substituents facilitates various chemical reactions, particularly nucleophilic substitution, which is fundamental in organic synthesis. The iodine atom, in particular, is an excellent leaving group and is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

The N-methyl group in 3-chloro-4-iodo-N-methylaniline alters the reactivity and physical properties compared to its primary amine counterpart but retains the core functionalities necessary for complex synthesis. N-methylaniline derivatives are key building blocks for numerous pharmaceutical compounds, where substitution patterns are tailored to achieve specific pharmacological activities. Therefore, this compound is a promising starting material for multi-step syntheses, enabling the introduction of diverse functional groups to create novel and elaborate molecules.

Development of Advanced Materials through Tailored Functionalization

Halogenated anilines are valuable in materials science due to their electronic properties. The parent compound, 3-chloro-4-iodoaniline, serves as a building block for creating polymers and other materials with specific electronic characteristics. Research into halogenated aniline (B41778) oligomers has revealed their potential for applications in nonlinear optics. ccsenet.org The introduction of different halogen atoms can tune the electronic and photophysical properties of these materials. ccsenet.org

The functionalization of N-methylaniline derivatives allows for the creation of tailored materials. The N-methyl group can influence the polymer's solubility, thermal stability, and processing characteristics. The ability to selectively react at the chloro, iodo, or amino positions of this compound provides a pathway to develop functional polymers and organic electronic materials with precisely controlled properties for use in devices like organic solar cells and transparent conductive films. google.com

Precursor in Dyes and Pigments Chemistry

Aniline and its derivatives are foundational in the production of a vast range of dyes and pigments. wikipedia.org The diazotization of the amino group to form a diazonium salt is a classic reaction that leads to the formation of azo dyes, which constitute a large class of commercial colorants. wikipedia.org

While direct studies on this compound as a dye precursor are not widely documented, related compounds are used extensively. For instance, 3-chloro-4-methylaniline (B146341) is known to be a pigment intermediate. google.com The specific halogen substituents on the aniline ring of this compound would significantly influence the final color and properties, such as lightfastness and chemical resistance, of any resulting dye. This suggests its potential for creating novel, specialized colorants. ontosight.ai

Utility in Agrochemical and Specialized Industrial Chemical Production

The introduction of halogen atoms is a critical strategy in the design of modern agrochemicals to optimize efficacy and metabolic stability. nih.gov Halogenated compounds are integral to many pesticides and herbicides. nih.govnih.gov For example, the related compound 3-chloro-4-methylaniline is used as an avicide to control bird populations. chemicalbook.com Furthermore, halogenated N-methylanilines are valuable raw materials for herbicides. google.com

The mixed halogen substitution (chloro and iodo) on this compound presents a unique profile for potential agrochemical applications. The specific combination and position of these halogens can impact the molecule's mode of action, target interaction, and metabolic pathway, making it a candidate for the development of new active ingredients in crop protection. nih.gov Beyond agrochemicals, N-methylaniline derivatives are also used as intermediates in the manufacturing of rubber chemicals.

Design and Synthesis of Novel Scaffolds for Diverse Chemical Research

A chemical scaffold is a core structure upon which a variety of functional groups can be built, leading to a library of new compounds for testing in areas like drug discovery. Substituted anilines are fundamental for creating such scaffolds. nih.gov The development of new kinase inhibitors, for example, has been achieved using pyrimidine-based scaffolds derived from aniline-like precursors. nih.gov

The structure of this compound is itself a valuable scaffold. The distinct reactivity of the iodo group (ideal for cross-coupling), the chloro group, and the N-methylamino group allows for sequential and site-selective modifications. This enables the systematic design and synthesis of new libraries of complex molecules. These new structures can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes for biological research. nih.govscispace.com

Data Tables

Table 1: Chemical Properties of 3-chloro-4-iodoaniline

Data for the parent compound 3-chloro-4-iodoaniline is provided due to limited availability for the N-methylated derivative.

PropertyValueSource(s)
Molecular Formula C₆H₅ClIN chemicalbook.com
Molecular Weight 253.47 g/mol chemicalbook.com
Physical Form Solid sigmaaldrich.com
Melting Point 65-70 °C
Storage Temperature 2-8 °C sigmaaldrich.com
Purity 97-98% sigmaaldrich.com
IUPAC Name 3-chloro-4-iodoaniline sigmaaldrich.com

Table 2: Potential Applications of this compound Based on Analogues

Application AreaRelevant Analogue(s)Potential Use of this compoundSource(s)
Complex Molecule Synthesis 3-chloro-4-iodoanilineIntermediate for pharmaceuticals via cross-coupling reactions.
Advanced Materials Halogenated aniline oligomersBuilding block for functional polymers and nonlinear optical materials. ccsenet.org
Dyes and Pigments 3-chloro-4-methylanilinePrecursor for novel azo dyes and specialized pigments. google.comontosight.ai
Agrochemicals 3-chloro-4-methylanilineDevelopment of new herbicides or pesticides with tailored properties. google.comnih.govchemicalbook.com
Chemical Scaffolds Substituted anilinesCore structure for creating libraries of compounds for drug discovery. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 Chloro 4 Iodo N Methylaniline Chemistry

Exploration of Sustainable and Green Synthetic Pathways for Production and Derivatization

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methods. For 3-chloro-4-iodo-N-methylaniline, research is anticipated to move beyond traditional synthesis routes, which may involve harsh reagents and generate significant waste, towards greener alternatives.

One promising area is the use of biocatalysis. For instance, the reduction of a corresponding nitroaromatic precursor could be achieved using nitroreductase enzymes. nih.govacs.org These enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, offering a stark contrast to conventional methods that often require high-pressure hydrogenation and heavy metal catalysts. nih.gov The high chemoselectivity of enzymes could also be advantageous in preserving the chloro and iodo substituents, which can be labile under certain hydrogenation conditions. nih.govacs.org

Furthermore, the development of novel, greener reagents and reaction media is a key research focus. This could involve replacing hazardous solvents with more benign alternatives or employing solid-supported catalysts that can be easily recovered and reused. vixra.org For example, a two-step green synthesis of 4-bromoacetanilide from aniline (B41778) has been developed for undergraduate laboratories, which utilizes Zn dust/Fe powder in acetic acid instead of acetic anhydride (B1165640) for the acetylation, and a ceric ammonium (B1175870) nitrate–KBr combination for bromination, avoiding the use of elemental bromine. acs.org Such principles could be adapted for the synthesis and derivatization of this compound.

Green Synthesis Approach Potential Application to this compound Key Advantages
Biocatalytic Nitro-ReductionSynthesis from a nitro-precursor using nitroreductase enzymes. nih.govacs.orgHigh chemoselectivity, mild reaction conditions (room temperature and pressure), use of aqueous media, avoidance of heavy metal catalysts. nih.govacs.org
Alternative ReagentsUse of greener acetylating or halogenating agents for derivatization. acs.orgReduced toxicity and environmental impact, improved safety profile.
Solid-Supported CatalystsEmployment of recyclable catalysts for key synthetic steps. vixra.orgEase of separation, catalyst reusability, reduced waste generation.
Alternative Reaction PathwaysExploring novel reaction mechanisms like Smiles rearrangement. vixra.orgPotential for novel derivatives and improved atom economy.

Integration with Flow Chemistry and High-Throughput Experimentation for Optimized Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals like this compound. The enhanced heat and mass transfer in microreactors allows for better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or rapid reactions. akjournals.com

The integration of flow chemistry with high-throughput experimentation (HTE) can dramatically accelerate the optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, reactant concentrations, and catalyst loading in an automated fashion, a vast reaction space can be explored in a short period. akjournals.com For the derivatization of this compound, this could facilitate the rapid identification of optimal conditions for a wide range of coupling partners or subsequent transformations. For example, a two-step synthesis of N-aryl aziridines from anilines was successfully optimized and combined into a single continuous process using mesofluidic technology. akjournals.com

Technology Potential Application for this compound Anticipated Benefits
Flow Chemistry Continuous synthesis of the parent compound or its derivatives. akjournals.comacs.orgImproved safety, better temperature and pressure control, enhanced reproducibility, potential for scalability. akjournals.com
High-Throughput Experimentation (HTE) Rapid screening of catalysts, solvents, and reaction conditions for derivatization. nih.govAccelerated optimization, discovery of novel reaction conditions, reduced development time.
Integrated Flow-HTE Automated optimization of multi-step syntheses involving this compound as a key intermediate.Synergistic benefits of both technologies, enabling rapid process development from lab to production scale.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Profiling

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The application of advanced in-situ spectroscopic techniques is a burgeoning field that allows for the real-time monitoring of reacting systems without the need for sampling. spectroscopyonline.com For reactions involving this compound, techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), Raman, and UV-Vis spectroscopy could provide invaluable data. researchgate.netfrontiersin.org

These methods can be used to track the concentration of reactants, products, and even transient intermediates as the reaction progresses. spectroscopyonline.comyoutube.com This information is critical for determining reaction rates, identifying reaction bottlenecks, and elucidating complex reaction mechanisms. nih.govacs.orgutmb.edu For example, kinetic studies on the reactions of substituted anilines have been performed to determine reaction constants and propose mechanisms. utmb.edu The ability to monitor changes in the solid and liquid phases simultaneously can be particularly useful for heterogeneous reactions. researchgate.net

Spectroscopic Technique Information Obtainable Relevance to this compound Chemistry
ATR-FTIR Spectroscopy Changes in functional groups, concentration of dissolved species. frontiersin.orgMonitoring the progress of acylation, alkylation, or other derivatization reactions at the N-H or aromatic positions.
Raman Spectroscopy Vibrational modes of molecules, information on both solid and liquid phases. researchgate.netCharacterizing polymorphic forms, monitoring heterogeneous catalytic reactions.
UV-Vis Spectroscopy Changes in electronic transitions, concentration of chromophoric species.Tracking reactions that involve changes in the aromatic system's conjugation.
Coupled Techniques Comprehensive, multi-faceted data on the reacting system. researchgate.netGaining a holistic understanding of complex transformations, including reaction intermediates and by-products.

Development of Predictive Computational Models for Rational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the development of predictive computational models can guide the rational design of novel derivatives with desired properties, thereby minimizing the need for extensive and costly trial-and-error synthesis.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. nih.govacs.orgunt.edunih.gov These calculations can help in understanding the influence of the chloro, iodo, and N-methyl substituents on the reactivity of the aniline core. For instance, DFT has been used to study the direct amination of benzene (B151609) to aniline, providing insights into reaction intermediates and the role of the catalyst. nih.govacs.orgunt.edunih.gov Similar approaches could be used to predict the most favorable sites for electrophilic or nucleophilic attack on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of derivatives with their biological activity or other properties. nih.gov While requiring an initial dataset, these models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Computational Method Application Potential Insights for this compound
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states. nih.govacs.orgunt.edunih.govPrediction of reactivity, regioselectivity of reactions, and elucidation of reaction mechanisms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity or physical properties. nih.govRational design of derivatives with enhanced potency or desired properties, prediction of toxicity. nih.gov
Molecular Docking Simulation of the binding of a ligand to a biological target.Identification of potential protein targets and prediction of binding modes for derivatives.

Investigation of Unexplored Reactivity Patterns and Discovery of Novel Transformations

The unique substitution pattern of this compound, featuring both electron-withdrawing halogens and an electron-donating N-methylamino group, presents opportunities for exploring unique reactivity and discovering novel chemical transformations. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions.

Future research could focus on leveraging the differential reactivity of the C-I and C-Cl bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective introduction of a diverse range of substituents at the 4-position while leaving the C-Cl bond intact for subsequent transformations.

Furthermore, the exploration of novel reaction types, such as C-H activation or dearomatization reactions, could lead to the synthesis of complex, three-dimensional structures from this relatively simple starting material. The investigation of radical reactions involving the aniline moiety or the C-I bond could also unveil new synthetic pathways. nih.govrsc.org For instance, a practical route to 2-iodoanilines has been developed via a transition-metal-free and base-free decarboxylative iodination that is believed to proceed through a radical pathway. rsc.org The discovery of such novel transformations would significantly expand the synthetic utility of this compound and related compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-4-iodo-N-methylaniline, and how can purity be optimized?

A common approach involves halogenation and methylation steps. For example, iodination of 3-chloro-N-methylaniline using iodine monochloride (ICl) in acetic acid at 40–60°C yields the target compound. Purification typically employs column chromatography with silica gel (hexane/ethyl acetate gradient) to remove unreacted intermediates. Purity (>98%) can be confirmed via HPLC using a C18 column and UV detection at 254 nm .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

  • X-ray crystallography is definitive for structural elucidation, as demonstrated for similar halogenated anilines in studies resolving bond angles and torsion parameters .
  • NMR spectroscopy (¹H/¹³C) identifies substituents: the N-methyl group appears as a singlet at ~2.9 ppm, while aromatic protons show splitting patterns consistent with chloro and iodo substituents.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.9402 for C₇H₈ClIN⁺) .

Advanced: How can researchers optimize reaction conditions to minimize dehalogenation during synthesis?

Dehalogenation is a key side reaction. Strategies include:

  • Temperature control : Maintaining temperatures below 60°C to prevent iodine loss.
  • Catalyst selection : Using Pd-free catalysts to avoid unintended C–I bond cleavage.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce radical pathways. Kinetic studies via in-situ IR spectroscopy can monitor iodine retention .

Advanced: What methodologies are used to study microbial degradation of this compound in environmental systems?

Extractive Membrane Bioreactor (EMB) technology has been applied to similar chlorinated anilines. Key steps:

  • Culture enrichment : Continuous reactors with microbial consortia adapted to degrade halogenated aromatics.
  • Pilot-scale validation : EMB systems achieve >99% degradation by monitoring chloride release (indicative of dehalogenation) and HPLC-MS for intermediate tracking .

Basic: How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

  • Solubility : Measured via shake-flask method in solvents like ethanol or DMSO, with quantification by UV-Vis spectroscopy.
  • Melting point : Differential Scanning Calorimetry (DSC) provides precise values (e.g., 178°C for related compounds) .
  • LogP : Determined via reverse-phase HPLC using a calibration curve with standards of known hydrophobicity .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess:

  • Electrophilicity : The iodine substituent’s σ-hole enhances susceptibility to nucleophilic attack.
  • Transition state energies : Predicting regioselectivity in Suzuki-Miyaura couplings. Benchmarked against experimental yields .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for structural validation?

  • Multi-technique cross-validation : Combine NMR, X-ray, and IR data. For example, X-ray resolves tautomeric forms that NMR alone may misassign.
  • Dynamic effects : Variable-temperature NMR can detect conformational changes not observed in static X-ray structures .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Toxicity assessment : Ames test for mutagenicity; acute toxicity data (LD₅₀) from rodent studies guide exposure limits .

Advanced: What role does this compound play in medicinal chemistry research?

It serves as a precursor for:

  • Kinase inhibitors : The iodine atom enables radiolabeling (e.g., ¹²⁵I) for target binding studies.
  • Antimicrobial agents : Structural analogs show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption assays .

Advanced: How can environmental persistence of this compound be evaluated?

  • Biodegradation assays : OECD 301F test with activated sludge to measure half-life under aerobic conditions.
  • Photodegradation studies : Simulated sunlight exposure with LC-MS/MS to track breakdown products (e.g., deiodinated derivatives) .

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